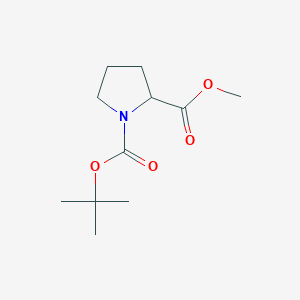

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327861 | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145681-01-2 | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in pharmaceutical and chemical research.

Core Chemical Properties

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, commonly known in the scientific literature as N-Boc-L-proline methyl ester, is a protected amino acid derivative widely utilized in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it an invaluable building block in peptide synthesis and the development of novel therapeutics.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid or solid | [3] |

| Melting Point | 42-46 °C | [4] |

| Boiling Point | 135 °C at 16 mmHg | [5] |

| Density | 1.120 g/cm³ | [2] |

| Refractive Index | 1.45 | [3] |

| Optical Rotation | [α]20/D -59° (c=1, CHCl₃) | [3] |

| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][7] |

Spectroscopic Data

The structural integrity of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the pyrrolidine ring (multiplets in the range of 1.8-4.5 ppm).

-

¹³C NMR : The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the tert-butyl group and the pyrrolidine ring.[8][9][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands for the carbonyl groups of the Boc-protector and the methyl ester, typically in the range of 1680-1750 cm⁻¹.[11]

-

Mass Spectrometry (MS) : Mass spectral analysis can be used to confirm the molecular weight of the compound.

Experimental Protocols

The synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate can be achieved through a few different routes, primarily starting from L-proline. The following is a representative experimental protocol.

Synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

This two-step synthesis involves the esterification of L-proline followed by the protection of the amine with a Boc group.

Step 1: Methyl Esterification of L-Proline

-

Suspend L-proline in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection

-

Dissolve the L-proline methyl ester hydrochloride in dichloromethane.

-

Cool the solution to 0 °C.

-

Add triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is typically performed using flash column chromatography.[12]

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient of ethyl acetate in hexanes is commonly used.

-

Procedure :

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Biological Significance and Applications

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a versatile building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many natural products and pharmaceuticals.[13]

The primary application of this compound is in peptide synthesis , where it serves as a protected proline residue. Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their secondary structure and biological activity.[1]

Furthermore, this compound is a key intermediate in the development of various therapeutic agents, including:

-

Antiviral agents : As a precursor in the synthesis of inhibitors for viral enzymes.

-

Neuroprotective agents : Used in the synthesis of sodium channel blockers for the potential treatment of ischemic stroke.[14]

-

Anticancer agents : The pyrrolidine ring is a scaffold in various cytotoxic compounds.[15]

-

PROTACs and ADCs : Its derivatives are used as linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[16]

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Synthetic workflow for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

Application in Drug Discovery

Caption: Role as a versatile building block in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 3. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]

- 5. Boc-L-Proline-methyl ester | 59936-29-7 [chemicalbook.com]

- 6. N-Boc-L-proline methyl ester, 96% | Fisher Scientific [fishersci.ca]

- 7. N-Boc-4-oxo-L-Proline methyl ester CAS#: 102195-80-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR [m.chemicalbook.com]

- 10. Boc-L-Proline-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 16. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This document outlines the expected outcomes from key spectroscopic techniques, presents detailed experimental protocols, and visualizes the logical workflow of the structure determination process.

Compound Overview

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a disubstituted pyrrolidine derivative. The structural hypothesis is based on its chemical name and can be confirmed through a combination of spectroscopic methods.

| Identifier | Value |

| IUPAC Name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 145681-01-2[1] |

Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule like 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a systematic process. It begins with gathering preliminary data from techniques like Mass Spectrometry and Infrared Spectroscopy, which provide information about the molecular weight and functional groups. Subsequently, detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance spectra allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms.

References

An In-depth Technical Guide to 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug discovery. Its versatile pyrrolidine scaffold allows for the synthesis of a wide array of biologically active compounds.

Chemical Identity and Properties

The foundational compound, 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, is a diester of pyrrolidine-1,2-dicarboxylic acid. The tert-butyl ester at position 1 serves as a protecting group for the nitrogen atom, while the methyl ester at position 2 provides a site for further chemical modification.

CAS Number: While various substituted analogs of this compound exist, the CAS number for the parent compound is not definitively available in the initial search results. However, it is referenced by its chemical name and structure in various chemical databases and supplier catalogs. For the purpose of this guide, we will refer to the core unsubstituted structure. A closely related compound, (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, has the CAS number 102195-80-2.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI | 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | [2] |

| InChI Key | WVDGSSCWFMSRHN-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)OC | [2] |

Role in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for the exploration of chemical space and the creation of stereochemically complex molecules.[3] This non-planar ring system is a key feature in numerous biologically active compounds.[3]

General Workflow in Drug Discovery

The following diagram illustrates a typical workflow for utilizing 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in a drug discovery program.

Caption: Workflow for Pyrrolidine-Based Drug Discovery.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. Below are representative methodologies for key transformations.

General Synthesis of Pyrrolidine Derivatives

The synthesis of functionalized pyrrolidine derivatives often starts from commercially available precursors. A general approach involves the modification of the carboxyl groups and the pyrrolidine ring.

Example Protocol: Synthesis of a Functionalized Pyrrolidine Carboxamide

This protocol is adapted from a procedure for synthesizing bitopic ligands for dopamine receptors.[4]

-

Amide Coupling:

-

Dissolve 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid (1.2 mmol), HBTU (1.2 mmol), and DIPEA (1.2 mmol) in DMF (4 mL).[4]

-

Stir the solution at room temperature for 30 minutes under a nitrogen atmosphere.[4]

-

In a separate flask, dissolve the crude amine precursor (derived from the reduction of the methyl ester of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate) (1.0 mmol) in DMF (2 mL).[4]

-

Add the amine solution to the activated acid mixture.

-

Stir the reaction overnight at room temperature.

-

Dilute the reaction with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with saturated NaCl solution, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[4]

-

-

Reduction of the Methyl Ester to a Primary Alcohol:

-

Cool a solution of the pyrrolidine diester (1.2 mmol) in THF (4 mL) to 0°C under a nitrogen atmosphere.[4]

-

Add LiAlH₄ (1 M in THF, 4.6 mL, 4.6 mmol) dropwise.[4]

-

Heat the mixture to 40°C for 4 hours.[4]

-

Cool the reaction to 0°C and quench by the dropwise addition of saturated NH₄Cl solution.

-

Filter the solid through a pad of Celite and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).[4]

-

Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate to afford the crude alcohol.[4]

-

Diagram of a Key Synthetic Transformation

The following diagram illustrates the reduction of the methyl ester at the C2 position, a common step to introduce further functionality.

Caption: Reduction of the C2-Methyl Ester.

Applications in Specific Therapeutic Areas

Derivatives of the pyrrolidine scaffold have shown promise in a variety of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a core component of molecules targeting CNS receptors.

-

Oncology: Pyrrolidine-based compounds have been investigated as anticancer agents.[3]

-

Infectious Diseases: The scaffold is present in various antibacterial and antiviral compounds.

The versatility of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate as a starting material makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics in these and other areas.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, experimental protocols, and key data for the preparation of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development.

Introduction

(S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate, also known as 1-tert-butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate or N-Boc-(S)-2-methylproline methyl ester, is a proline derivative with a protected amine and a methyl ester at the 2-position. The introduction of a methyl group at the C2 position imparts unique conformational constraints, making it a desirable component in the design of peptidomimetics and other complex therapeutic agents. This guide details a reliable synthetic pathway starting from the readily available chiral precursor, (S)-proline.

Synthetic Pathway Overview

The synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate is a multi-step process that begins with the stereoselective methylation of (S)-proline to yield (S)-2-methylproline. This is followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and subsequent esterification of the carboxylic acid to afford the final product.

Caption: Synthetic pathway for (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate.

Experimental Protocols

Synthesis of (S)-2-Methylproline

This procedure follows a well-established method involving the formation of a chiral bicyclic lactone, stereoselective methylation, and subsequent hydrolysis.

Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

Caption: Experimental workflow for the synthesis of the bicyclic intermediate.

Protocol:

-

A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.

-

To this suspension, add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).

-

The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

An additional 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid (13.0 mmol), and 200 mL of pentane are added, and reflux is continued for another 72 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The clear filtrate is concentrated under reduced pressure.

-

The residue is purified by Kugelrohr distillation (70°C at 0.0005 mm) to yield the product as a colorless oil.[1]

Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

Protocol:

-

In a 250-mL round-bottomed flask, a solution of lithium diisopropylamide (LDA) is prepared by mixing diisopropylamine (18.3 mL, 0.131 mol) with 120 mL of dry tetrahydrofuran (THF) under argon, cooling to -78°C, and adding a 1.6 M solution of butyllithium in hexane (88.6 mL, 0.142 mol). The mixture is warmed to room temperature for 20 minutes and then re-cooled to -78°C.

-

The LDA solution is added over 20 minutes to a solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in 600 mL of dry THF at -78°C.

-

After stirring for 45 minutes at -78°C, iodomethane (8.8 mL, 0.142 mol) is added over 10 minutes.

-

The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of 300 mL of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium carbonate and brine, then dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the methylated product.[1]

Step 3: Synthesis of (S)-2-Methylproline

Protocol:

-

The crude (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (from the previous step, ~0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid in a 1-L round-bottomed flask and heated to reflux for 1 hour.

-

The water is removed under reduced pressure. The residue is treated with 400 mL of 3 N HCl and extracted with dichloromethane.

-

The combined aqueous layers are concentrated and dried under reduced pressure.

-

The crude product is purified by ion-exchange chromatography (Dowex 50W X 8) to yield (S)-2-methylproline.[1]

Synthesis of N-Boc-(S)-2-Methylproline

Protocol:

-

(S)-2-Methylproline is dissolved in a mixture of dioxane and water.

-

Triethylamine (1.5 equivalents) is added to the solution.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added with stirring at room temperature.

-

The reaction is stirred for 2-4 hours until completion (monitored by TLC).

-

The mixture is diluted with water and washed with ethyl acetate to remove byproducts.

-

The aqueous layer is acidified with a 5% citric acid solution and extracted with ethyl acetate.

-

The combined organic extracts are dried over sodium sulfate and concentrated to yield N-Boc-(S)-2-methylproline.

Synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate

Protocol:

-

N-Boc-(S)-2-methylproline is dissolved in methanol.

-

The solution is cooled to 0°C.

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated, and the residue is dissolved in ethyl acetate.

-

The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Analytical Data |

| 1 | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-Proline | Pivaldehyde, Trifluoroacetic acid | 67-74 | Colorless oil |

| 2 | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Intermediate from Step 1 | LDA, Iodomethane | 93-95 (crude) | - |

| 3 | (S)-2-Methylproline | Intermediate from Step 2 | 3 N HCl | 85-90 | mp 248–252°C (dec); [α]D -71.1° to -72.1° (c 1.0, MeOH)[1] |

| 4 | N-Boc-(S)-2-Methylproline | (S)-2-Methylproline | (Boc)₂O, Triethylamine | ~90-95 | - |

| 5 | (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate | N-Boc-(S)-2-Methylproline | Methanol, DCC, DMAP | ~85-90 | - |

Characterization Data for (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate:

-

¹H NMR (CDCl₃): δ (ppm) ~3.70 (s, 3H, OCH₃), 3.50-3.30 (m, 2H, NCH₂), 2.30-1.80 (m, 4H, CH₂CH₂), 1.55 (s, 3H, C-CH₃), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃): δ (ppm) ~175.0 (C=O, ester), 154.5 (C=O, Boc), 80.0 (C(CH₃)₃), 65.0 (C-CH₃), 52.0 (OCH₃), 46.0 (NCH₂), 38.0, 28.5 (C(CH₃)₃), 25.0, 22.0.

(Note: The provided NMR data is a representative estimation based on similar structures and should be confirmed by experimental analysis.)

References

Spectroscopic Profile of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and structurally related compounds. Due to the limited availability of a complete, published dataset for the specific target molecule, this document presents spectroscopic information for close structural analogs to serve as a valuable reference for researchers in the field. The methodologies described herein are based on standard practices for the characterization of small organic molecules.

Compound Identification

| IUPAC Name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 108446-54-0 |

| PubChem CID | 394147[1] |

Spectroscopic Data Summary

The following tables summarize ¹H-NMR, ¹³C-NMR, and IR spectroscopic data for compounds structurally similar to 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This data has been extracted from supplementary information from a publication by the Macmillan Group at Princeton University.[2]

¹H-NMR Data of Related Pyrrolidine Derivatives

| Compound | ¹H-NMR (500 MHz, CDCl₃) δ (ppm) |

| Analog 1 | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| Analog 2 | 3.87 – 3.80 (m, 1H), 3.38 – 3.25 (m, 2H), 1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.46 (s, 9H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H) |

| Analog 3 | 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) |

¹³C-NMR Data of Related Pyrrolidine Derivatives

| Compound | ¹³C-NMR (126 MHz, CDCl₃) δ (ppm) |

| Analog 1 | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| Analog 2 | 154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3 |

| Analog 3 | 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 |

Infrared (IR) Spectroscopy Data of Related Pyrrolidine Derivatives

| Compound | IR (film) νₘₐₓ (cm⁻¹) |

| Analog 1 | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 |

| Analog 2 | 2971, 2922, 1851, 1692, 1478, 1449, 1391, 1364, 1254, 1171, 1105, 914, 878, 772 |

| Analog 3 | 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[2] Chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to the residual protio solvent signal (CDCl₃: 7.26 ppm).[2] Data for ¹H NMR are reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant (Hz), and integration.[2] Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent signal (CDCl₃: 77.16 ppm).[2]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer. The data is reported in wavenumbers (cm⁻¹).[2] Samples were typically analyzed as a thin film.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectra were obtained from the Princeton University Mass Spectral Facility using ESI-TOF (Electrospray Ionization - Time of Flight).[2]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the relationship between different spectroscopic techniques and the type of information they provide for structural elucidation.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Boc-Proline Methyl Ester

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-proline methyl ester). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a detailed understanding of its spectral characteristics for identification, purity assessment, and quality control.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for Boc-proline methyl ester, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of Boc-Proline Methyl Ester in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.32–4.20 | m | 1H | α-CH |

| 3.72 | s | 3H | OCH₃ |

| 3.58–3.37 | m | 2H | δ-CH₂ |

| 2.28–2.12 | m | 2H | β-CH₂ |

| 1.87–1.82 | m | 2H | γ-CH₂ |

| 1.41 | s | 9H | C(CH₃)₃ |

m = multiplet, s = singlet

Table 2: ¹³C NMR Data of Boc-Proline Methyl Ester in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | CO-OCH₃ |

| 154.4 | CO-OtBu |

| 79.8 | C (CH₃)₃ |

| 59.1 | α-CH |

| 51.9 | OCH₃ |

| 46.3 | δ-CH₂ |

| 30.9 | β-CH₂ |

| 28.3 | C(C H₃)₃ |

| 23.7 | γ-CH₂ |

Visualization of Boc-Proline Methyl Ester Structure

The following diagram illustrates the chemical structure of Boc-proline methyl ester with atom numbering corresponding to the NMR assignments.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Boc-proline methyl ester.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of Boc-proline methyl ester.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize interfering signals.

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can be calibrated to the residual solvent peak.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or to the internal standard if used.[1]

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Experimental Workflow

The logical flow of the NMR analysis process is depicted in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-pyrrolidine and its key derivatives. These compounds are fundamental building blocks in medicinal chemistry and drug discovery, prized for their role in creating structurally diverse and stereochemically complex molecules. This document details their properties, methods for their synthesis and manipulation, and their applications, presenting data in a clear, accessible format for laboratory use.

Core Physical and Chemical Properties

The tert-butyloxycarbonyl (Boc) protecting group significantly influences the physical properties of the pyrrolidine ring, rendering it more lipophilic and soluble in a wide range of organic solvents. The addition of functional groups to the pyrrolidine ring further modifies these characteristics.

Physical Properties of Key N-Boc-Pyrrolidine Derivatives

The following table summarizes the key physical properties of N-Boc-pyrrolidine and several of its commonly used derivatives. These values are essential for reaction setup, solvent selection, and purification procedures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| N-Boc-pyrrolidine | 86953-79-9 | C₉H₁₇NO₂ | 171.24 | Colorless liquid | N/A | 80 °C / 0.2 mmHg |

| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | White to yellow low melting solid | 34-38 | 270.9 (Predicted) |

| (R)-(-)-N-Boc-3-hydroxypyrrolidine | 109431-87-0 | C₉H₁₇NO₃ | 187.24 | White to off-white crystalline solid | 62-65 | 273.3 |

| N-Boc-pyrrolidine-3-carboxylic Acid | 59378-75-5 | C₁₀H₁₇NO₄ | 215.25 | Gray-white solid | 133-138 | 337.2 (Predicted) |

Solubility Profile

N-Boc-pyrrolidine derivatives generally exhibit good solubility in a range of common organic solvents due to the lipophilic nature of the Boc group. However, the presence of polar functional groups like hydroxyl or carboxylic acid moieties can alter this profile.

| Solvent | N-Boc-pyrrolidine | N-Boc-3-pyrrolidinone | (R)-(-)-N-Boc-3-hydroxypyrrolidine |

| Water | Insoluble | Insoluble[1] | Insoluble |

| Dichloromethane (DCM) | Soluble | Soluble[1] | Soluble |

| Methanol (MeOH) | Soluble | Soluble[1] | Soluble |

| Ethyl Acetate (EtOAc) | Soluble | Soluble[1] | Soluble |

| Acetonitrile (ACN) | Soluble | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |

| Hexanes | Soluble | Limited | Low Solubility/Insoluble |

Spectroscopic Data for Characterization

Spectroscopic analysis is critical for confirming the structure and purity of N-Boc-pyrrolidine derivatives. The following tables provide typical chemical shifts and absorption frequencies. Note that ¹³C NMR spectra of N-Boc derivatives may show broadened or split peaks due to the presence of rotamers (conformational isomers) around the N-C(O) bond.[2]

NMR Spectroscopy Data (Solvent: CDCl₃)

| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

| N-Boc-pyrrolidine | ~3.3 (t, 4H, N-CH₂), ~1.8 (m, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~154.7 (C=O), ~79.1 (C(CH₃)₃), ~46.0 (N-CH₂), ~28.5 (C(CH₃)₃), ~24.5 (CH₂) |

| N-Boc-3-pyrrolidinone | ~3.77 (m, 4H, N-CH₂), ~2.58 (t, 2H, CH₂-C=O), 1.47 (s, 9H, C(CH₃)₃)[1] | ~206 (C=O, ketone), ~154 (C=O, carbamate), ~80 (C(CH₃)₃), ~46 (N-CH₂), ~40 (CH₂-C=O), ~28.4 (C(CH₃)₃) |

| (R)-(-)-N-Boc-3-hydroxypyrrolidine | ~4.4 (m, 1H, CH-OH), ~3.5-3.2 (m, 4H, N-CH₂), ~2.0-1.8 (m, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | ~155 (C=O), ~79.5 (C(CH₃)₃), ~70 (CH-OH), ~51 (N-CH₂), ~44 (N-CH₂), ~34 (CH₂), ~28.6 (C(CH₃)₃) |

Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of N-Boc-pyrrolidine derivatives is the strong carbonyl (C=O) stretch from the Boc group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound(s) |

| N-Boc C=O Stretch | 1700 - 1680 (strong) | All N-Boc derivatives |

| C-H Stretch (Alkane) | 3000 - 2850 (medium-strong) | All derivatives |

| O-H Stretch (Alcohol) | 3550 - 3200 (strong, broad) | N-Boc-hydroxypyrrolidines |

| C=O Stretch (Ketone) | 1750 - 1680 (strong) | N-Boc-pyrrolidinones |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (strong, very broad) | N-Boc-pyrrolidine carboxylic acids |

Chemical Reactivity and Transformations

N-Boc Group Deprotection

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3] This orthogonality is a cornerstone of its utility in multi-step synthesis. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which forms isobutylene and CO₂.[3]

Reactions of the Pyrrolidine Ring

The N-Boc group deactivates the nitrogen, preventing its participation in reactions. However, the carbon atoms of the pyrrolidine ring can be functionalized. For example, α-lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile allows for the introduction of substituents at the 2-position.[4]

Experimental Protocols

The following sections provide detailed, representative protocols for the protection of pyrrolidine, the deprotection of the N-Boc group, and the synthesis of a key derivative.

Protocol 1: N-Boc Protection of Pyrrolidine

This protocol describes the standard procedure for protecting the secondary amine of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O).[5]

-

Reagents and Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add a base such as triethylamine (1.2 eq).[5]

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[5]

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.

-

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the removal of the Boc group using TFA, a common and effective method.[3][6]

-

Reagents and Materials:

-

N-Boc-pyrrolidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in DCM (approx. 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).[3][6]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 1-3 hours, monitoring for the disappearance of starting material by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Dry the organic layer and concentrate to yield the deprotected pyrrolidine derivative. Alternatively, for the amine salt, triturate the residue with diethyl ether to yield the TFA salt as a solid.

-

Protocol 3: Synthesis of N-Boc-3-pyrrolidinone via Swern Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone using Swern oxidation, a mild and high-yielding method.

-

Reagents and Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Three-neck round-bottom flask, dropping funnels, magnetic stirrer, dry ice/acetone bath

-

-

Procedure:

-

Set up a flame-dried three-neck flask under a nitrogen atmosphere.

-

Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the DCM.

-

Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Extract the mixture with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrrolidinone.

-

Application in Synthetic Workflows

N-Boc-pyrrolidine derivatives are not typically active pharmaceutical ingredients themselves, but rather crucial intermediates. The Boc group serves as a temporary shield for the nitrogen's reactivity, allowing for modifications elsewhere on the molecule. Once the desired transformations are complete, the Boc group is removed to reveal the secondary amine, which can then be used in a subsequent reaction, such as amide bond formation or reductive amination, to build the final target molecule.

Caption: General workflow for the use of N-Boc-pyrrolidine derivatives in drug discovery.

References

Chiral Pool Synthesis from L-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-proline, a naturally occurring secondary amino acid, stands as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring, readily available enantiopure forms, and bifunctional nature make it an exceptionally versatile chiral building block. This technical guide provides an in-depth exploration of the use of L-proline in chiral pool synthesis, offering detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of synthetic pathways.

Core Synthetic Transformations

The journey from L-proline to complex chiral molecules involves a series of fundamental transformations that functionalize its carboxyl and amino groups, as well as modify the pyrrolidine ring. These initial steps are crucial for preparing L-proline-derived synthons for more elaborate synthetic sequences.

Protection of the Amine Group

The secondary amine of L-proline is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Table 1: N-Protection of L-Proline with Boc Anhydride

| Entry | Reagents and Conditions | Solvent | Yield (%) | Reference |

| 1 | (Boc)₂O, Triethylamine | Dichloromethane | >95% | [1] |

| 2 | (Boc)₂O, NaOH | Water/Dioxane | High | [2] |

Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group is another common initial step, facilitating solubility in organic solvents and enabling further transformations.

Table 2: Esterification of L-Proline

| Entry | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Thionyl chloride, Methanol | L-Proline methyl ester hydrochloride | High | [3] |

| 2 | H₂SO₄, Ethanol | L-Proline ethyl ester | Not specified | [4][5][6] |

Reduction to Prolinol

Reduction of the carboxylic acid moiety of L-proline or its esters affords the versatile chiral building block, (S)-prolinol. This amino alcohol is a precursor to a wide range of chiral auxiliaries and ligands.[7]

Table 3: Synthesis of (S)-Prolinol from L-Proline

| Entry | Reducing Agent | Starting Material | Solvent | Yield (%) | Reference |

| 1 | LiAlH₄ | L-Proline | THF | High | [7] |

| 2 | BH₃·THF | N-Boc-L-proline | THF | High | [8] |

L-Proline as an Organocatalyst

Beyond its role as a chiral building block, L-proline has revolutionized asymmetric synthesis as a highly effective organocatalyst.[9][10] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to mimic enzymatic catalysis, primarily through enamine and iminium ion intermediates.[4]

Asymmetric Aldol Reaction

The L-proline-catalyzed asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, producing chiral β-hydroxy ketones.[11][12][13]

Table 4: L-Proline-Catalyzed Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 | [11] |

| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 95 | 99 | [12] |

| 3 | 4-Nitrobenzaldehyde | Diacetone alcohol | 30 | DMSO | 86 | 71 | [14] |

Asymmetric Mannich Reaction

The Mannich reaction, catalyzed by L-proline, provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of amino alcohols and other nitrogen-containing molecules.[15][16][17][18]

Table 5: L-Proline-Catalyzed Asymmetric Mannich Reaction

| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Formaldehyde | Acetone | p-Anisidine | 20 | Dioxane | 50 | 94 | [18] |

| 2 | Isovaleraldehyde | Acetone | p-Anisidine | 20 | Dioxane | 91 | >99 | [18] |

| 3 | Acetaldehyde | N-Boc-imine | 20 | Dioxane | 85 | 99 | [17] |

Asymmetric Michael Addition

L-proline and its derivatives also effectively catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and other Michael acceptors, affording enantioenriched products.[19][20][21][22][23]

Table 6: L-Proline-Catalyzed Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | trans-β-Nitrostyrene | Cyclohexanone | L-Proline | 20 | CHCl₃ | 99 | 20 | [23] |

| 2 | trans-β-Nitrostyrene | Cyclohexanone | [Choline][Pro] | 30 | Ethanol | 85 | 95 | [20] |

| 3 | Benzylideneacetone | Acetylacetone | L-Proline | 5 | [bmim]PF₆ | 85 | low | [19][21] |

Experimental Protocols

N-Boc-L-proline Synthesis

-

Procedure: To a solution of L-proline (1.0 eq) in a 1:1 mixture of acetone and water, triethylamine (1.5 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added. The reaction is stirred for 30 minutes. The acetone is then removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness. The crude product can be crystallized from ethyl acetate/petroleum ether to yield Boc-L-proline.[2]

Synthesis of (S)-Pyrrolidine-2-methanol (Prolinol)

-

Procedure: A solution of L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The reaction is then cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous NaOH, and then water again. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford (S)-prolinol.[7]

General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction

-

Procedure: To a solution of the aldehyde (1.0 eq) and the ketone (5.0 eq) in the specified solvent (e.g., DMSO, DMF, or MeOH/H₂O), L-proline (10-30 mol%) is added.[11][12] The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired β-hydroxy ketone.[11]

Visualizations

Caption: Key synthetic transformations starting from L-proline.

References

- 1. rsc.org [rsc.org]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Uses and production methods of L-Proline - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 6. L-Proline synthesis - chemicalbook [chemicalbook.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 20.210.105.67 [20.210.105.67]

- 18. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Stereochemistry of 2,5-Disubstituted Pyrrolidines: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the stereoselective synthesis, conformational analysis, and therapeutic applications of 2,5-disubstituted pyrrolidines, a privileged scaffold in medicinal chemistry.

The pyrrolidine ring is a cornerstone in the architecture of numerous natural products and pharmaceuticals, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1][2] Among its derivatives, the 2,5-disubstituted pyrrolidine motif is of paramount importance due to its presence in a wide array of biologically active molecules and its utility as a C2-symmetrical scaffold in asymmetric catalysis.[1][3][4] The precise control of stereochemistry at the C2 and C5 positions is crucial, as the spatial arrangement of substituents dramatically influences biological activity and target binding. This technical guide provides a comprehensive overview of the stereochemical intricacies of 2,5-disubstituted pyrrolidines, focusing on stereoselective synthetic strategies, quantitative analysis of stereochemical outcomes, and detailed experimental considerations for researchers in drug discovery and development.

Stereoselective Synthetic Strategies

The asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been a subject of intense research, leading to a diverse toolbox of synthetic methodologies. These strategies can be broadly categorized into methods utilizing the chiral pool, and catalytic asymmetric methods.

Chiral Pool Synthesis

The use of readily available chiral starting materials provides a robust and often practical approach to enantiomerically pure 2,5-disubstituted pyrrolidines.

1.1.1. From Amino Acids:

L-pyroglutamic acid, a derivative of L-glutamic acid, is a common and inexpensive starting material.[1][3] Various strategies have been developed to introduce substituents at the C2 and C5 positions with high stereocontrol. For instance, the group of Onomura reported the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines from a pyroglutamic acid-derived hemiaminal. The stereochemical outcome could be controlled by the choice of the nitrogen-protecting group, with carbamates favoring the formation of cis-pyrrolidines and a benzamide group leading to the trans-isomer as the major product.[1][3]

Another key amino acid precursor is L-proline. Its derivatives, such as (S)-prolinol, serve as foundational building blocks for the synthesis of various drugs.[5]

1.1.2. From Carbohydrates:

Carbohydrates, with their inherent chirality, offer another valuable entry point to enantiopure pyrrolidines. D-mannitol, for example, has been utilized for the enantiodivergent synthesis of trans-2,5-dialkylpyrrolidines.[1]

Catalytic Asymmetric Synthesis

Catalytic methods offer an elegant and efficient means to generate stereochemically defined 2,5-disubstituted pyrrolidines, often with high atom economy.

1.2.1. Catalytic Asymmetric C-H Insertion:

Direct functionalization of the pyrrolidine ring through C-H insertion reactions represents a powerful and modern strategy. Davies and co-workers developed a rhodium(II)-catalyzed twofold C-H insertion of donor-acceptor diazo precursors into N-Boc-pyrrolidine to afford C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol.[1]

1.2.2. Gold-Catalyzed Stereodivergent Synthesis:

A gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence allows for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines. The stereochemical outcome can be switched between cis and trans isomers by selecting the appropriate nitrogen protecting group.[6][7]

1.2.3. Asymmetric 1,3-Dipolar Cycloaddition:

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly versatile method for constructing the pyrrolidine ring with the simultaneous creation of multiple stereocenters.[8][9] This approach allows for a high degree of stereochemical diversity in the resulting pyrrolidine products.[9]

1.2.4. Biocatalysis:

Enzymes, particularly transaminases and reductive aminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines and heterocycles.[10][11] Multi-enzymatic cascade reactions have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones.[12] These biocatalytic routes offer high stereoselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical methods.[12]

Quantitative Data on Stereoselective Syntheses

The efficiency and selectivity of various synthetic methods are crucial for their practical application. The following tables summarize key quantitative data for the synthesis of cis- and trans-2,5-disubstituted pyrrolidines.

Table 1: Synthesis of cis-2,5-Disubstituted Pyrrolidines

| Method | Starting Material | Catalyst/Reagent | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |

| Hydrogenation of Cyclic Imine | Substituted 1-pyrroline | Pt/Al₂O₃ | 96:4 | >99% | 80 | [13] |

| Stereospecific N,O-Acetal Formation | Homopropargylic Sulfonamide | HFIP | >99:1 | >99% | High | [14] |

| Organocatalytic Michael Addition | α,β-Unsaturated Aldehydes | Chiral Pyrrolidine | - | >99% | up to 91 | [15] |

Table 2: Synthesis of trans-2,5-Disubstituted Pyrrolidines

| Method | Starting Material | Catalyst/Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |

| Intramolecular Hydroxy Directed Reduction | Pyrrolidine Allylic Alcohol | TFA-NaBH₃CN | Single isomer | - | 65 | [16] |

| Gold-Catalyzed Tandem Reaction | Amino Alkyne (Benzamide protected) | (p-CF₃C₆H₄)₃PAuCl/AgSbF₆ | 80:20 - 89:11 | - | 70-88 | [6] |

| Enamine Reduction | Pyroglutamic Acid Derivative | Metal Hydrides | High | - | - | [17] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of target molecules. This section provides an overview of a key experimental protocol.

General Procedure for the Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine via Hydrogenation of a Chiral Cyclic Imine[13]

-

Preparation of the Chiral Cyclic Imine: The requisite chiral cyclic imine is typically synthesized from a suitable precursor, such as a syn-1,2-amino alcohol, which can be obtained with high stereoselectivity using enzymatic dynamic kinetic resolution (DKR).

-

In situ Silylation and Hydrogenation: The chiral cyclic imine is subjected to in situ silylation, for example with a trimethylsilyl (TMS) group, to activate it for hydrogenation.

-

Catalytic Hydrogenation: The silylated imine is then hydrogenated in the presence of a suitable catalyst, such as 5% Platinum on Alumina (Pt/Al₂O₃), under a hydrogen atmosphere (e.g., 40 psi).

-

Workup and Crystallization: After the reaction is complete, an aqueous acid workup (e.g., HCl) is performed to remove the silyl group and isolate the pyrrolidine salt. The desired cis-pyrrolidine is then typically purified by crystallization to yield the product with high diastereomeric and enantiomeric purity.

Visualization of Synthetic Pathways

Graphical representations of synthetic workflows can greatly aid in understanding the sequence of reactions and the stereochemical control elements.

Caption: Asymmetric synthesis of a cis-2,5-disubstituted pyrrolidine.

Caption: Synthesis of a trans-2,5-disubstituted pyrrolidine.

Applications in Drug Discovery

The 2,5-disubstituted pyrrolidine scaffold is a key component in a variety of therapeutic agents. The specific stereochemistry is often critical for pharmacological activity. For example, a cis-2,5-disubstituted pyrrolidine serves as the core scaffold for β3-adrenergic receptor agonists, which are being developed for the treatment of overactive bladder and type 2 diabetes.[13][18] The precise spatial orientation of the substituents on the pyrrolidine ring is essential for effective binding to the receptor.

Furthermore, chiral cis-2,5-disubstituted pyrrolidines have been developed as organocatalysts for enantioselective Michael additions, which are crucial reactions in the synthesis of bioactive γ-aminobutyric acid (GABA) derivatives such as (R)-phenibut, (R)-baclofen, and (S)-pregabalin.[15][19]

Conclusion

The stereochemistry of 2,5-disubstituted pyrrolidines is a rich and evolving field of study with significant implications for drug discovery and asymmetric synthesis. The development of novel stereoselective synthetic methods, including powerful catalytic and biocatalytic approaches, has provided access to a wide range of stereochemically defined pyrrolidine derivatives. A thorough understanding of these synthetic strategies, coupled with careful analysis of stereochemical outcomes, is essential for the rational design and development of new therapeutic agents and catalysts based on this privileged scaffold. The continued exploration of this chemical space promises to unlock new opportunities for addressing unmet medical needs.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of pyrrolidine-based chiral auxiliaries, indispensable tools in modern asymmetric synthesis. Derived from the readily available and inexpensive chiral pool of proline, these auxiliaries offer robust and predictable stereocontrol in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prevalence in academic research and industrial drug development underscores their efficacy and versatility.[1][2]

Core Concepts and Principles

The fundamental principle of chiral auxiliary-mediated synthesis involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs a subsequent chemical transformation to occur with high stereoselectivity, creating a new stereocenter in a predictable manner. Finally, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]

Pyrrolidine-based auxiliaries, particularly those derived from prolinol, exert stereocontrol primarily through the formation of rigid, chelated transition states. The defined five-membered ring structure of the pyrrolidine scaffold minimizes conformational flexibility. Functional groups, such as hydroxyl or methoxy groups, coordinate with metal ions (in Lewis acid-catalyzed reactions) or interact with the substrate through steric and electronic effects, creating a highly organized and biased environment for the approach of a reagent.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Boc-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-L-proline methyl ester (Boc-L-proline-OMe) is a crucial building block in peptide synthesis and the development of novel therapeutics.[1][2] Its protected amine and esterified carboxylic acid functionalities allow for sequential and controlled peptide chain elongation. This document provides a detailed protocol for the synthesis of Boc-L-proline methyl ester, including reaction conditions, purification methods, and expected yields.

Introduction

L-proline, a unique secondary amino acid, imparts significant conformational constraints on peptide backbones. The tert-butoxycarbonyl (Boc) protecting group is widely used for the temporary protection of the proline nitrogen due to its stability and ease of removal under acidic conditions.[3] Subsequent esterification of the carboxylic acid, typically as a methyl ester, facilitates its use in solution-phase peptide coupling reactions. The synthesis of Boc-L-proline methyl ester can be achieved through two primary routes: (A) esterification of commercially available Boc-L-proline, or (B) Boc-protection of L-proline methyl ester hydrochloride. This document will focus on the latter, a common and efficient method.

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |

| A | Boc-L-proline | Thionyl chloride, Methanol | Not specified | Low (potential for Boc deprotection) | Variable | [4] |

| A | Boc-L-proline | DCC, Methanol, THF | Not specified | High | High | [4] |

| B | L-proline methyl ester hydrochloride | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), DMAP | Dichloromethane (CH₂Cl₂) | ~100 | >99 | [5] |

Experimental Protocol: Synthesis from L-proline methyl ester hydrochloride

This protocol details the synthesis of Boc-L-proline methyl ester via the N-protection of L-proline methyl ester hydrochloride.

Materials:

-

L-proline methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the suspension to 0 °C using an ice bath with continuous stirring.

-

Base and Catalyst Addition: Sequentially add triethylamine (2.0 eq) and a catalytic amount of DMAP (e.g., 0.05 eq) to the cooled suspension.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the resulting residue and filter to remove any solid byproducts (e.g., triethylammonium chloride).

-

Combine and concentrate the filtrates.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

-

Purification and Isolation:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the product as a light yellow oil.[5] For higher purity, the crude product can be purified by silica gel column chromatography.

-

Experimental Workflow

References

- 1. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Use of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, also known as N-Boc-L-proline methyl ester, is a valuable building block in the synthesis of peptides. The proline residue, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing turns and rigid structures that can be crucial for biological activity and metabolic stability.[1][2] The N-terminal tert-butyloxycarbonyl (Boc) protecting group allows for its use in the robust Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), which is particularly advantageous for the synthesis of long or challenging peptide sequences.[3]

This document provides detailed protocols for the utilization of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in peptide synthesis. The primary workflow involves the initial saponification of the methyl ester to yield the free carboxylic acid, followed by the coupling of the resulting N-Boc-L-proline to the N-terminus of a growing peptide chain.

Core Applications

The use of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate as a precursor for N-Boc-L-proline is applicable in various areas of peptide research and development, including:

-

Synthesis of Peptidomimetics: The rigid structure of proline is often incorporated to mimic beta-turns in proteins.

-

Development of Therapeutic Peptides: The introduction of proline can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide drugs.

-

Structure-Activity Relationship (SAR) Studies: The defined conformation imparted by proline is a key variable in optimizing the binding affinity and selectivity of peptides to their biological targets.

Experimental Protocols

The successful incorporation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate into a peptide sequence involves a two-stage process: saponification of the methyl ester followed by peptide coupling.

Protocol 1: Saponification of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

This protocol describes the hydrolysis of the methyl ester to generate N-Boc-L-proline, which is the active form for peptide coupling.

Materials:

-

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of lithium hydroxide (1.1 - 1.5 eq) in water dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution to 0 °C and acidify to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Boc-L-proline

This protocol outlines the coupling of the N-Boc-L-proline, obtained from Protocol 1, to a resin-bound amino acid or peptide using the Boc-SPPS strategy.

Materials:

-

N-Boc-L-proline (from Protocol 1)

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or Oxyma

-

N,N-Diisopropylethylamine (DIEA) (for HBTU/HATU coupling)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF for 10 minutes. Wash the resin again with DMF.

-

Activation and Coupling (DIC/HOBt method): a. In a separate vessel, dissolve N-Boc-L-proline (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove any unreacted reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction. If the test is positive, a second coupling may be required.

Data Presentation

The following tables provide representative quantitative data for the saponification and coupling reactions. Actual yields and purities may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Data for Saponification of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

| Parameter | Typical Value | Notes |

| Reaction Time | 2 - 4 hours | Monitored by TLC for disappearance of starting material. |

| Yield | >95% | Dependent on complete reaction and efficient extraction. |

| Purity | >98% | Typically high after aqueous workup. Can be recrystallized if needed. |

Table 2: Representative Data for N-Boc-L-proline Coupling in SPPS

| Parameter | Typical Value | Notes |